molecular formula C12H13N3O3 B2706653 N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxyacetamide CAS No. 1234796-05-4

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxyacetamide

Cat. No. B2706653
CAS RN: 1234796-05-4
M. Wt: 247.254
InChI Key: UMEQWFFBDDCXJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxyacetamide” is a complex organic molecule. It contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . This structure is often found in various pharmaceuticals and agrochemicals .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the 1,2,4-oxadiazole ring, as well as the phenoxy and acetamide groups. The oxadiazole ring is often involved in reactions with nucleophiles and electrophiles .

Scientific Research Applications

1. Anticancer and Antimicrobial Applications

One significant application of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxyacetamide derivatives is in the realm of anticancer and antimicrobial activities. For instance, the design, synthesis, and pharmacological evaluation of 1,3,4-Oxadiazole derivatives have shown promise as Collapsin Response Mediator Protein 1 (CRMP 1) inhibitors in small lung cancer. These derivatives exhibit considerable inhibition of cell growth, suggesting potential for therapeutic applications in oncology (Panchal, Rajput, & Patel, 2020).

Furthermore, compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan synthesized for their insensitive energetic materials properties also have implications in scientific research related to materials science, showing moderate thermal stabilities and insensitivity towards impact and friction, which can be crucial in the development of safer energetic materials (Yu et al., 2017).

2. Structural and Synthetic Chemistry

The synthesis and structural analysis of novel 1,3,4-Oxadiazole derivatives are also crucial applications. For example, an NMR study of a novel derivative containing the benzimidazole moiety has expanded our understanding of the structural characteristics of these compounds. This research provides valuable insights into the synthesis pathways and the structural versatility of oxadiazole derivatives, which are essential for the development of new chemical entities (Li Ying-jun, 2012).

3. Environmental Science

In environmental science, the study of degradation compounds of certain herbicides demonstrates the ecological implications of oxadiazole derivatives. The analysis and detection of these compounds in natural water underline the importance of understanding the environmental fate and transport of chemical substances derived from or related to oxadiazole structures (Zimmerman, Schneider, & Thurman, 2002).

Mechanism of Action

Target of Action

Compounds with a 1,2,4-oxadiazole core have been reported to exhibit a wide range of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it is plausible that N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenoxyacetamide may interact with a variety of biological targets.

Mode of Action

1,2,4-oxadiazoles are known to interact with their targets through hydrogen bond acceptor properties . The nitrogen and oxygen atoms in the 1,2,4-oxadiazole ring can form hydrogen bonds with biological targets, potentially leading to changes in the target’s function.

Biochemical Pathways

1,2,4-oxadiazoles have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy , suggesting that N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenoxyacetamide may also affect similar pathways.

Result of Action

Given the known activities of 1,2,4-oxadiazoles, it is plausible that this compound may exert anti-bacterial, anti-viral, or anti-leishmanial effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and activities. As with any chemical, appropriate safety precautions should be taken when handling it to avoid potential hazards .

properties

IUPAC Name

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-9-14-12(18-15-9)7-13-11(16)8-17-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMEQWFFBDDCXJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenoxyacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.